N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-carboxamide is an organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a benzothiazine ring system, which is fused with a carboxamide group and a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-carboxamide typically involves the condensation of 4-methoxyaniline with 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-carboxamide can be compared with other similar compounds, such as:
- N-(4-methoxyphenyl)-2-aminobenzothiazole
- N-(4-methoxyphenyl)-3-methyl-2-aminobenzothiazole
- N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-thiol
These compounds share structural similarities but differ in their functional groups and specific properties. The unique combination of the methoxyphenyl group and the benzothiazine ring in this compound contributes to its distinct chemical and biological activities.
Properties
Molecular Formula |
C17H16N2O2S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-carboxamide |
InChI |
InChI=1S/C17H16N2O2S/c1-11-16(22-15-6-4-3-5-14(15)18-11)17(20)19-12-7-9-13(21-2)10-8-12/h3-10,18H,1-2H3,(H,19,20) |
InChI Key |
HHFOFAUKOKYXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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